![molecular formula C17H17Cl2NO2 B2435351 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 478257-70-4](/img/structure/B2435351.png)
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
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Overview
Description
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone (CPDB-HOP) is a synthetic compound with a wide range of applications in scientific research. It is an organic compound that is composed of a cyclopentyl group, a dichlorobenzyl group, and a hydroxy-2(1H)-pyridinone group. CPDB-HOP is a highly versatile compound with a wide range of potential applications in scientific research.
Scientific Research Applications
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone has a wide range of applications in scientific research. It has been used as a substrate for enzyme reactions, as a model compound for drug design, and as a tool for studying the structure and function of proteins. It has also been used to study the effects of various drugs on the body, as well as to study the effects of various environmental factors on the body. In addition, 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone has been used to study the effects of various hormones on the body, as well as to study the effects of various toxins on the body.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Similar compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the activity of these targets.
Biochemical Pathways
Pkb, a potential target of similar compounds, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in promoting cell proliferation and survival, and its deregulation is frequently observed in cancer .
Pharmacokinetics
Similar compounds have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
The efficacy of similar compounds has been found to be influenced by factors such as the metabolic state of the organism .
Advantages and Limitations for Lab Experiments
The advantages of using 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone in laboratory experiments include its low cost and its wide range of potential applications. It is also relatively easy to synthesize and is highly stable. However, there are some limitations to its use in laboratory experiments. For example, its solubility in aqueous solutions is limited, and its reactivity can be unpredictable.
Future Directions
The potential applications of 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone in scientific research are vast and varied. Future research could focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug design and drug delivery. Additionally, further research could be done to explore its potential applications in the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, further research could be done to explore its potential applications in the study of environmental factors, such as pollution and climate change.
Synthesis Methods
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone can be synthesized through a number of methods. The most common method is to react a cyclopentyl halide with a 2,4-dichlorobenzyl halide in the presence of a base such as sodium hydroxide. This reaction produces a cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone product. Other methods of synthesis include the reaction of a cyclopentyl halide with an aryl halide in the presence of a base such as sodium hydroxide, and the reaction of a cyclopentyl halide with a 2,4-dichlorobenzyl alcohol in the presence of a base such as sodium hydroxide.
properties
IUPAC Name |
1-cyclopentyl-3-[(2,4-dichlorophenyl)methyl]-4-hydroxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c18-12-6-5-11(15(19)10-12)9-14-16(21)7-8-20(17(14)22)13-3-1-2-4-13/h5-8,10,13,21H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEVITVFVPQGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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